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Introduction
Benzophenone-2 (BP-2), systematically known as 2,2',4,4'-Tetrahydroxybenzophenone, is a

substituted benzophenone that functions primarily as a broad-spectrum ultraviolet (UV) light

absorber. Its ability to absorb and dissipate UVA and UVB radiation makes it a common

ingredient in sunscreens, personal care products, and as a stabilizer in plastics and coatings to

prevent photodegradation.[1][2] However, its potential as an endocrine-disrupting chemical has

garnered significant scientific attention, making a thorough understanding of its chemical

properties crucial for researchers in toxicology, pharmacology, and materials science. This

guide provides a comprehensive overview of the chemical properties of Benzophenone-2,

detailed experimental protocols for their determination, and a visualization of its known

biological signaling pathways.

Core Chemical Properties
Benzophenone-2 is a pale greenish-yellow crystalline powder.[2] Its core chemical structure

consists of a diphenylmethanone backbone with hydroxyl groups substituted at the 2, 2', 4, and

4' positions. These hydroxyl groups are key to its UV-absorbing properties and its chemical

reactivity.
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The key quantitative chemical and physical properties of Benzophenone-2 are summarized in

the table below for easy reference and comparison.

Property Value Source(s)

IUPAC Name
2,2',4,4'-

Tetrahydroxybenzophenone
[3][4]

Synonyms

Bis(2,4-

dihydroxyphenyl)methanone,

UV-0, BP-2

[5]

CAS Number 131-55-5 [6][7]

Chemical Formula C₁₃H₁₀O₅ [3][4]

Molecular Weight 246.22 g/mol [3]

Melting Point 198-200 °C [6][7]

Boiling Point 531.23 °C (estimated) [1]

Density 1.21 g/cm³ at 25 °C [8]

Solubility

In water: Slightly soluble (<1

g/100 mL at 30 °C)
[9][10]

In organic solvents: Very

soluble in acetone, diethyl

ether, and ethanol.

[10]

UV Absorption Range 320-400 nm [7]

Spectral Properties
The spectral data of a compound are fundamental for its identification and characterization.

UV-Visible (UV-Vis) Spectroscopy
Benzophenone-2 is a potent UV absorber, a property that is central to its industrial

applications. Its UV-Vis spectrum is characterized by strong absorption in the UVA and UVB
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regions. The extended conjugation of the benzophenone core, enhanced by the auxochromic

hydroxyl groups, is responsible for this property. A typical UV-Vis transmission spectrum shows

a sharp cutoff in the UV region, indicating efficient absorption of UV radiation.[11]

Infrared (IR) Spectroscopy
The IR spectrum of Benzophenone-2 provides key information about its functional groups.

Characteristic absorption bands include:

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations

of the phenolic hydroxyl groups.

A strong, sharp peak around 1630-1655 cm⁻¹ attributed to the C=O (carbonyl) stretching

vibration.

Peaks in the 1450-1600 cm⁻¹ range due to C=C stretching vibrations within the aromatic

rings.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of

Benzophenone-2.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons,

with their chemical shifts influenced by the positions of the hydroxyl groups. The hydroxyl

protons themselves would appear as broad singlets.[3][13]

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (typically

in the 190-200 ppm region) and the aromatic carbons. The chemical shifts of the aromatic

carbons are significantly affected by the hydroxyl substituents.[4][14]

Experimental Protocols
Detailed methodologies for determining the key chemical properties of Benzophenone-2 are

provided below.

Melting Point Determination
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Principle: The melting point is the temperature at which a solid transitions to a liquid at

atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow

temperature range.

Methodology (Capillary Method):

Sample Preparation: A small amount of dry, finely powdered Benzophenone-2 is packed

into a capillary tube (sealed at one end) to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or

oil bath with a controlled heating rate and a means of observing the sample.

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at

a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

Data Recording: The temperature at which the first drop of liquid appears (onset of melting)

and the temperature at which the last solid crystal melts (completion of melting) are recorded

as the melting point range.

Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a

given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

Preparation: An excess amount of Benzophenone-2 is added to a known volume of the

solvent (e.g., water, ethanol) in a sealed container.

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature

for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

Separation: The undissolved solid is separated from the saturated solution by centrifugation

and/or filtration.

Analysis: The concentration of Benzophenone-2 in the clear, saturated solution is

determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-

Performance Liquid Chromatography (HPLC).
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UV-Visible Spectroscopy for Absorption Spectrum
Analysis
Principle: UV-Vis spectroscopy measures the absorption of UV and visible light by a substance.

The Beer-Lambert law relates the absorbance to the concentration of the analyte, the path

length of the light, and the molar absorptivity.

Methodology:

Sample Preparation: A dilute solution of Benzophenone-2 is prepared in a suitable UV-

transparent solvent (e.g., ethanol). The concentration should be chosen to give an

absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

Instrumentation: A calibrated dual-beam UV-Visible spectrophotometer is used.

Measurement: A baseline spectrum is recorded using a cuvette filled with the pure solvent.

The absorption spectrum of the Benzophenone-2 solution is then recorded over a specific

wavelength range (e.g., 200-450 nm).

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the

spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert equation (A =

εbc), where A is the absorbance at λmax, b is the path length of the cuvette, and c is the

molar concentration of the solution.

Biological Signaling Pathways
Benzophenone-2 is recognized as an endocrine disruptor due to its interaction with hormonal

signaling pathways. The two primary mechanisms of concern are its estrogenic activity and its

interference with thyroid hormone synthesis.

Estrogenic Signaling Pathway
Benzophenone-2 exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ),

mimicking the effects of the natural hormone estradiol.[15][16][17][18][19] This can lead to the

activation of estrogen-responsive genes and subsequent physiological effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1218759?utm_src=pdf-body
https://www.benchchem.com/product/b1218759?utm_src=pdf-body
https://www.benchchem.com/product/b1218759?utm_src=pdf-body
https://www.benchchem.com/product/b1218759?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17707034/
https://pubmed.ncbi.nlm.nih.gov/39094913/
https://pubmed.ncbi.nlm.nih.gov/15458797/
https://www.researchgate.net/publication/8256345_Effects_of_estradiol_benzophenone-2_and_benzophenone-3_on_the_expression_pattern_of_the_estrogen_receptors_ER_alpha_and_beta_the_estrogen_receptor-related_receptor_1_ERR1_and_the_aryl_hydrocarbon_rece
https://pubmed.ncbi.nlm.nih.gov/16586070/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm Nucleus

Benzophenone-2 Estrogen Receptor
(ERα / ERβ)

Binds to

Cytoplasm

Nucleus

BP-2-ER Complex Estrogen Response Element
(ERE) on DNA

Binds to
Transcription of

Estrogen-Responsive Genes

Activates

Estrogenic EffectsLeads to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Benzophenone-2

Thyroid Peroxidase (TPO)

Inhibits

Iodide Oxidation
(I⁻ → I₂)

Catalyzes

Synthesis of Thyroid Hormones
(T3 and T4)

Iodination of Thyroglobulin

Decreased T3 and T4 Levels

Leads to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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